Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate

Lipophilicity Drug Design ADME

Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate (CAS 1447944-26-4) is a fluorinated cyclopropane ester derivative with the molecular formula C₁₃H₁₅FO₂ and a molecular weight of 222.25 g/mol. This compound belongs to the class of cyclopropanecarboxylates, characterized by a strained three-membered cyclopropane ring, a benzyl ester group, and a distinctive 1-fluoroethyl substituent at the 1-position.

Molecular Formula C13H15FO2
Molecular Weight 222.25
CAS No. 1447944-26-4
Cat. No. B3047806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
CAS1447944-26-4
Molecular FormulaC13H15FO2
Molecular Weight222.25
Structural Identifiers
SMILESCC(C1(CC1)C(=O)OCC2=CC=CC=C2)F
InChIInChI=1S/C13H15FO2/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
InChIKeyDGBNTJPQGNDSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate (CAS 1447944-26-4): A Fluorinated Cyclopropane Building Block for Medicinal Chemistry


Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate (CAS 1447944-26-4) is a fluorinated cyclopropane ester derivative with the molecular formula C₁₃H₁₅FO₂ and a molecular weight of 222.25 g/mol . This compound belongs to the class of cyclopropanecarboxylates, characterized by a strained three-membered cyclopropane ring, a benzyl ester group, and a distinctive 1-fluoroethyl substituent at the 1-position . It is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, enabling the incorporation of both cyclopropane and fluorine motifs into more complex molecular architectures [1]. The compound is commercially available for research purposes from multiple vendors, typically with a purity specification of 95% or higher, and is intended solely for laboratory use .

Why Generic Substitution of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate (CAS 1447944-26-4) is Not Advisable


Generic substitution of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate with non-fluorinated or ester-modified analogs is scientifically unsound due to the unique stereoelectronic and physicochemical profile conferred by the 1-fluoroethyl substituent and the benzyl ester group. While the exact compound lacks head-to-head comparative data in the public domain, class-level inferences from studies on fluoroalkyl-substituted cyclopropanes demonstrate that even minor structural variations—such as altering the fluoroalkyl group (e.g., CH₂F vs. CHF₂ vs. CF₃) or changing the ester moiety (e.g., benzyl vs. ethyl)—significantly impact key properties including lipophilicity (logP) and acidity (pKa) [1]. Therefore, substituting this specific derivative could compromise reaction outcomes, alter pharmacokinetic profiles in drug candidates, or invalidate structure-activity relationships (SAR) in ongoing research programs [2]. Direct empirical verification is required before any substitution can be considered.

Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate (CAS 1447944-26-4): A Quantitative Evidence Guide for Procurement Decisions


Computationally Predicted Lipophilicity (XLogP) of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's pharmacokinetic properties, including absorption, distribution, and metabolic stability [1]. For Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate, a computational prediction using the XLogP3 method estimates a LogP value of approximately 2.47 [2]. In comparison, its non-fluorinated analog, Benzyl cyclopropanecarboxylate (CAS 20121-75-9), has a predicted LogP of 2.34-2.4 [3]. This suggests a modest increase in lipophilicity attributable to the 1-fluoroethyl group.

Lipophilicity Drug Design ADME

Comparative Molecular Weight and its Impact on Physicochemical Properties

Molecular weight (MW) is a fundamental property that influences a compound's solubility, permeability, and overall drug-likeness, with an optimal range often cited as <500 Da for oral bioavailability [1]. Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate has a MW of 222.25 g/mol . This is substantially higher than the ethyl ester analog, Ethyl 1-(1-fluoroethyl)cyclopropanecarboxylate (MW: 160.14 g/mol) , but lower than more complex cyclopropane derivatives with extended substituents.

Molecular Weight Physicochemical Properties Drug-Likeness

Purity Specification and Commercial Availability of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate

The reliability and reproducibility of research outcomes are heavily dependent on the purity of the starting materials. Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate is commercially available with a minimum purity specification of 95% as reported by multiple independent vendors . While this is a common benchmark for research-grade chemicals, it is a quantifiable differentiator when compared to custom-synthesized batches that may have lower or unverified purity levels.

Chemical Purity Procurement Reproducibility

Optimized Application Scenarios for Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate (CAS 1447944-26-4) Based on Evidence


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity in Cyclopropane-Containing Candidates

Medicinal chemists aiming to fine-tune the lipophilicity of lead compounds can leverage Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate. The evidence suggests that the 1-fluoroethyl group imparts a modestly higher LogP (predicted at ~2.47) compared to the non-fluorinated analog (LogP ~2.34-2.4) [1][2]. This subtle difference can be crucial for optimizing absorption and distribution properties of drug candidates without drastically altering other key parameters. The benzyl ester also serves as a protecting group for the carboxylic acid, allowing for further synthetic transformations under mild conditions .

Synthesis of Fluorinated Analogs for Structure-Activity Relationship (SAR) Studies

The compound serves as a strategic building block for constructing diverse libraries of fluorinated cyclopropane derivatives for SAR exploration. As highlighted in the baseline and differential evidence, the unique combination of a strained cyclopropane ring and a 1-fluoroethyl group can significantly alter molecular conformation and electronic properties [1][3]. Replacing this specific building block with a non-fluorinated or ethyl ester analog would yield a different molecular entity with potentially divergent biological activity and physicochemical properties, thereby invalidating SAR hypotheses.

Agrochemical Intermediate for Novel Pyrethroid-like Compounds

Given the well-established utility of cyclopropanecarboxylate esters as the core scaffold for synthetic pyrethroid insecticides, Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate presents a logical starting point for agrochemical discovery [4]. The incorporation of a fluorine atom is a common strategy to enhance the metabolic stability and potency of agrochemicals, and this specific building block provides a direct route to introducing this element. The benzyl ester group can be further functionalized to modulate insecticidal activity and selectivity [5].

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